Epitalon acetate

Description

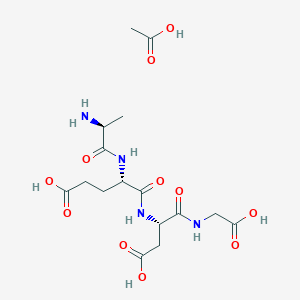

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9.C2H4O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;1-2(3)4/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);1H3,(H,3,4)/t6-,7-,8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJOFRXDMYAPDF-WQYNNSOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Epitalon Acetate in the Regulation of Melatonin Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon (B13367) acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has emerged as a significant bioregulator with a pronounced effect on the neuroendocrine system, particularly in the modulation of melatonin (B1676174) synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Epitalon's action on the pineal gland, detailing its role in the transcriptional regulation of key enzymes in the melatonin production pathway. Drawing upon in vitro and in vivo studies, this document summarizes the quantitative effects of Epitalon on melatonin levels, outlines relevant experimental methodologies, and visualizes the involved signaling cascades. The presented data collectively substantiate Epitalon's capacity to restore circadian rhythms of melatonin secretion, particularly in aging models, highlighting its potential as a geroprotective agent.

Introduction

The pineal gland, a neuroendocrine organ, is the primary site of melatonin synthesis, a hormone pivotal in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] The production of melatonin is known to decline with age, contributing to disruptions in these rhythms and age-related pathologies.[2] Epitalon (also referred to as Epithalon), a synthetic peptide analogue of the natural pineal extract Epithalamin, has been extensively studied for its geroprotective and neuroendocrine-regulating properties.[1][3] A key aspect of its biological activity is its demonstrated ability to influence and restore the pineal gland's melatonin-producing capacity.[2][4] This guide focuses on the core mechanisms by which Epitalon acetate exerts its regulatory effects on melatonin synthesis.

Mechanism of Action: Transcriptional Regulation in Pinealocytes

The primary mechanism by which Epitalon regulates melatonin synthesis is through the upregulation of key transcriptional and enzymatic machinery within the pinealocytes.

The Melatonin Synthesis Pathway

Melatonin is synthesized from tryptophan in a multi-step enzymatic process. A critical rate-limiting enzyme in this pathway is Arylalkylamine N-acetyltransferase (AANAT) .[4] The expression of the AANAT gene is primarily driven by the activation of the cAMP response element-binding protein (CREB) , which, in its phosphorylated form (pCREB), binds to the cAMP response element (CRE) in the AANAT promoter region.[4]

Epitalon's Influence on AANAT and pCREB

In vitro studies on rat pinealocyte cultures have demonstrated that Epitalon directly stimulates the synthesis of both AANAT and pCREB.[4] This suggests that Epitalon's regulatory role is not merely a downstream effect but a direct influence on the genetic and signaling components that govern melatonin production. The increased expression of AANAT and the activation of the transcription factor pCREB are believed to be the foundational events through which Epitalon normalizes melatonin synthesis.[1]

dot

Caption: Epitalon's signaling pathway in pinealocytes.

Quantitative Data from Key Studies

The effects of Epitalon and its parent compound, Epithalamin, on melatonin production have been quantified in several preclinical and clinical studies.

In Vivo Studies in Aged Primates

A notable study on aged female Rhesus monkeys (20-26 years old) demonstrated a significant restoration of nocturnal melatonin levels following Epitalon administration.[1][5][6] In senescent monkeys, evening melatonin levels were markedly reduced compared to their younger counterparts. Epitalon treatment significantly stimulated melatonin synthesis in the evening in these older animals, helping to normalize the circadian rhythm of both melatonin and cortisol.[1][7]

| Study Group | Treatment | Evening Melatonin Concentration (Relative Change) | Reference |

| Aged Monkeys (20-26 years) | Placebo (Control) | Baseline low | [1] |

| Aged Monkeys (20-26 years) | Epitalon (10 µ g/animal/day , IM) | >3-fold increase vs. control (p<0.001) | [8] |

| Young Monkeys (6-8 years) | Placebo (Control) | Normal | [1] |

| Young Monkeys (6-8 years) | Epitalon (10 µ g/animal/day , IM) | No significant change | [6] |

In Vitro Studies in Pinealocyte Culture

Experiments using rat pinealocyte cultures have provided direct evidence of Epitalon's effect on the molecular machinery of melatonin synthesis.[4]

| Cell Culture Condition | Measured Parameter | Outcome | Reference |

| Rat Pinealocytes + Epitalon | AANAT Synthesis | Stimulated | [4] |

| Rat Pinealocytes + Epitalon | pCREB Synthesis | Stimulated | [4] |

| Rat Pinealocytes + Epitalon | Melatonin Level in Culture Medium | Increased | [4] |

| Rat Pinealocytes + Norepinephrine (B1679862) + Epitalon | AANAT and pCREB Expression | Potentiated effect | [4] |

Studies in Elderly Humans with Epithalamin

Clinical studies utilizing Epithalamin, the pineal polypeptide extract from which Epitalon was derived, have shown similar restorative effects on melatonin rhythms in elderly individuals.[2][9] Treatment with Epithalamin was found to modulate the function of the pineal gland, increasing nighttime plasma melatonin concentrations in subjects with initially low levels.[10]

| Study Population | Treatment | Outcome on Melatonin Rhythm | Reference |

| Elderly Subjects with Accelerated Aging | Epithalamin (10 mg/injection, 5 injections per course, every 6 months) | Normalization of melatonin-producing function; increased nocturnal melatonin in those with low baseline levels. | [10][11] |

It is important to note that some in vitro studies using perifused pineal glands from young and old rats did not find a significant effect of Epitalon on melatonin secretion, suggesting that the regulatory effects may be complex and potentially dependent on the experimental model.[1][12]

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide.

In Vitro Pinealocyte Culture and Treatment

This protocol provides a generalized workflow for assessing the effect of Epitalon on cultured pinealocytes.

dot

Caption: Workflow for in vitro pinealocyte experiments.

-

Pineal Gland Isolation and Dissociation: Pineal glands are aseptically removed from Wistar rats. The tissue is then enzymatically dissociated, often using a papain dissociation system, to obtain a single-cell suspension of pinealocytes.[13][14]

-

Cell Culture: The isolated pinealocytes are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics. Cells are maintained in an incubator at 37°C with a 5% CO2 atmosphere.[15]

-

Experimental Treatment: Once the cells have adhered and stabilized, they are treated with Epitalon acetate at various concentrations. Control groups receive the vehicle solution. Additional groups may be co-treated with norepinephrine to assess synergistic effects.[4]

-

Immunocytochemistry for AANAT and pCREB: Following treatment, cells are fixed and permeabilized. They are then incubated with primary antibodies specific for AANAT and pCREB, followed by fluorescently labeled secondary antibodies. The expression and localization of these proteins are visualized and quantified using fluorescence microscopy.[1]

-

Melatonin Assay of Culture Medium: The culture medium is collected from each treatment group. The concentration of secreted melatonin is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).[4]

In Vivo Primate Study Protocol

This protocol outlines a generalized approach for in vivo assessment in non-human primates.

-

Animal Model and Acclimation: Aged female Rhesus monkeys (Macaca mulatta), typically over 20 years of age, are used as a model for senescent decline in melatonin. Younger monkeys (e.g., 6-8 years) serve as controls. Animals are acclimated to the experimental conditions and blood collection procedures.[8]

-

Treatment Protocol: Epitalon is administered intramuscularly at a specified dosage (e.g., 10 µg per animal) daily for a defined period (e.g., 10 days). The control group receives a placebo (saline) injection.[6][8]

-

Blood Sampling: Blood samples are collected at various time points throughout a 24-hour cycle, with a particular focus on evening and nighttime hours to capture the peak of melatonin secretion.[6]

-

Hormone Analysis: Plasma is separated from the blood samples. Melatonin and cortisol concentrations are determined using a validated method such as an enzyme immunoassay (EIA or ELISA).[5][7]

-

Data Analysis: The circadian rhythms of melatonin and cortisol are plotted for both control and Epitalon-treated groups in both young and old animals. Statistical analysis is performed to determine the significance of any observed changes.[1]

Signaling Pathway Visualization

The following diagram illustrates the established molecular pathway for melatonin synthesis and the proposed regulatory action of Epitalon acetate. The upstream mechanism by which Epitalon initiates the signaling cascade to increase pCREB remains an area for further investigation.

dot

Caption: Molecular pathway of Epitalon's regulation of melatonin synthesis.

Conclusion and Future Directions

Epitalon acetate demonstrates a clear regulatory role in melatonin synthesis, primarily through the upregulation of AANAT and its transcription factor, pCREB, in pinealocytes. This mechanism is supported by both in vitro and in vivo evidence, which consistently points to a restoration of normal, youthful circadian melatonin rhythms, particularly in aged subjects. The ability of Epitalon to act as a bioregulator, normalizing deficient melatonin production without overstimulating it in healthy, young subjects, underscores its potential as a targeted therapeutic agent.

For drug development professionals, Epitalon presents an intriguing candidate for addressing age-related sleep disorders and other conditions linked to circadian dysregulation. Future research should focus on elucidating the precise upstream signaling events, including the identification of a specific receptor for Epitalon on pinealocytes. Furthermore, large-scale, placebo-controlled clinical trials in humans are necessary to fully validate the geroprotective and rhythm-restoring effects observed in preclinical and smaller human studies. A deeper understanding of its long-term safety and efficacy will be paramount to its potential clinical application.

References

- 1. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Normalizing effect of the pineal gland peptides on the daily melatonin rhythm in old monkeys and elderly people] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AEDG Peptide (Epitalon) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular cellular mechanisms of peptide regulation of melatonin synthesis in pinealocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory effect of Epithalon on production of melatonin and cortisol in old monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Peptide correction of age-related pineal disturbances in monkeys] [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic tetrapeptide epitalon restores disturbed neuroendocrine regulation in senescent monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nel.edu [nel.edu]

- 9. Effect of peptide preparation epithalamin on circadian rhythm of epiphyseal melatonin-producing function in elderly people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. khavinson.info [khavinson.info]

- 11. researchgate.net [researchgate.net]

- 12. Effect of a synthetic pineal tetrapeptide (Ala-Glu-Asp-GLy) on melatonin secretion by the pineal gland of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Single Cell Sequencing of the Pineal Gland: The Next Chapter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pineal Gland from the Cell Culture to Animal Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Chronobiotic Potential of Epitalon Acetate: A Technical Guide to its Effects on Circadian Rhythms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Epitalon (B13367) acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed from the bovine pineal gland extract epithalamin, has garnered significant interest for its potential geroprotective and chronobiotic properties. This technical guide provides a comprehensive overview of the effects of Epitalon acetate on circadian rhythms, with a focus on its mechanisms of action, quantitative experimental data, and detailed methodologies from key studies.

Core Mechanism of Action: Regulation of Pineal Gland Function

Epitalon's primary influence on circadian rhythms stems from its ability to modulate the function of the pineal gland, the central organ for melatonin (B1676174) synthesis.[1][2][3][4] Research indicates that Epitalon can restore and normalize the nocturnal production of melatonin, a key hormone that regulates the sleep-wake cycle and entrains the body's internal clock to the light-dark cycle.[5][6][7]

The molecular mechanism underlying this effect involves the upregulation of key elements in the melatonin synthesis pathway. Studies in rat pinealocyte cultures have shown that Epitalon stimulates the synthesis of arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin production, and increases the expression of the phosphorylated cAMP response element-binding protein (pCREB), a transcription factor crucial for AANAT expression.[8][9]

Signaling Pathway of Epitalon in Melatonin Synthesis

Caption: Signaling pathway of Epitalon's regulation of melatonin synthesis.

Quantitative Effects on Circadian Markers

Clinical and preclinical studies have demonstrated Epitalon's ability to quantitatively alter key markers of circadian rhythm, including melatonin and cortisol levels, as well as the expression of core clock genes.

Effects on Melatonin and Cortisol Levels in Senescent Monkeys

A pivotal study by Khavinson, Goncharova, and Lapin (2001) investigated the effects of Epitalon on aged female rhesus monkeys, a primate model that closely mirrors human aging. The study revealed a significant restoration of nocturnal melatonin secretion and a normalization of the circadian rhythm of cortisol.[3][4][6][7][8][9][10][11][12][13][14][15][[“]][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40]

Table 1: Effects of Epitalon on Melatonin and Cortisol in Senescent Monkeys

| Parameter | Treatment Group | Before Treatment (Mean ± SEM) | After 10 Days of Treatment (Mean ± SEM) |

| Evening Melatonin (pg/mL) | Epitalon (10 µ g/day ) | Low (specific values not provided in abstract) | Significantly Increased (p<0.001) |

| Placebo | Low (specific values not provided in abstract) | No significant change | |

| Cortisol Rhythm | Epitalon (10 µ g/day ) | Disrupted (blunted nocturnal decrease) | Normalized Circadian Rhythm |

| Placebo | Disrupted (blunted nocturnal decrease) | No significant change |

Data extrapolated from Khavinson et al. (2001). The full paper with precise values was not accessible.

Effects on Melatonin Synthesis and Clock Gene Expression in Humans

A study involving 75 women demonstrated that sublingual administration of Epitalon significantly increased melatonin synthesis and modulated the expression of core circadian genes.[5]

Table 2: Effects of Sublingual Epitalon in Women

| Parameter | Treatment Group | Duration | Dosage | Outcome |

| Melatonin Synthesis | Epitalon | 20 days | 0.5 mg/day | 1.6-fold increase in urinary 6-sulfatoxymelatonin (B1220468) vs. placebo |

| Clock Gene Expression (Leukocytes) | Epitalon | 20 days | 0.5 mg/day | Clock gene expression reduced by 1.8 times vs. placebo |

| Cry2 Gene Expression (Leukocytes) | Epitalon | 20 days | 0.5 mg/day | Doubled expression (p < 0.05) compared to pre-treatment |

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in key studies is crucial for replication and further research.

Primate Study: Khavinson et al. (2001)

Experimental Workflow for Primate Circadian Study

Caption: Experimental workflow for the primate study by Khavinson et al. (2001).

-

Subjects: Senescent female Macaca mulatta (rhesus monkeys).

-

Acclimatization: Animals were adapted to experimental conditions for three weeks prior to the study.

-

Dosage and Administration: Epitalon was administered intramuscularly at a dose of 10 µg per animal daily for 10 consecutive days. A placebo group received saline injections.

-

Blood Sampling: Blood samples were collected to measure melatonin and cortisol levels before and after the treatment period. The timing of sample collection was crucial to assess the circadian rhythm.

-

Analytical Method: Melatonin and cortisol concentrations were determined using an immunoferment assay.

Human Sublingual Study

-

Subjects: 75 women.

-

Dosage and Administration: Epitalon was administered sublingually at a dose of 0.5 mg per day for 20 days. A placebo-controlled design was used.

-

Melatonin Measurement: Melatonin synthesis was assessed by measuring the concentration of its main metabolite, 6-sulfatoxymelatonin, in urine.

-

Gene Expression Analysis: The expression of circadian genes (Clock and Cry2) was measured in leukocytes. The specific methodology (e.g., qPCR) is not detailed in the available abstracts.

Logical Relationships and Broader Implications

The restorative effect of Epitalon on circadian rhythms has broader implications for its anti-aging properties. A well-regulated circadian clock is essential for numerous physiological processes, including cellular repair, immune function, and metabolic homeostasis. By normalizing the production of melatonin, Epitalon may indirectly contribute to the mitigation of age-related decline in these systems.

Logical Relationship of Epitalon's Effects

Caption: Logical flow of Epitalon's effects on circadian rhythms and aging.

Conclusion and Future Directions

The available evidence strongly suggests that Epitalon acetate is a potent regulator of circadian rhythms, primarily through its action on the pineal gland and the subsequent normalization of melatonin production. The quantitative data from both primate and human studies, although limited in publicly available detail, consistently point towards a restorative effect on the sleep-wake cycle and related hormonal rhythms.

For drug development professionals and researchers, further investigation into the precise molecular targets of Epitalon within the suprachiasmatic nucleus and other peripheral clocks is warranted. Large-scale, double-blind, placebo-controlled clinical trials with detailed reporting of quantitative outcomes and methodologies are necessary to fully elucidate the therapeutic potential of Epitalon as a chronobiotic agent in humans. The development of novel delivery systems to enhance its bioavailability and target specificity also represents a promising avenue for future research.

References

- 1. gethealthspan.com [gethealthspan.com]

- 2. biotechpeptides.com [biotechpeptides.com]

- 3. Functional peptidomics: Stimulus- and time-of-day-specific peptide release in the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swolverine.com [swolverine.com]

- 5. polarispeptides.com [polarispeptides.com]

- 6. Regulatory effect of Epithalon on production of melatonin and cortisol in old monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuro Enocrinology Letters - issue Vol.22(3) 2001 - NeL.edu [nel.edu]

- 8. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular cellular mechanisms of peptide regulation of melatonin synthesis in pinealocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic tetrapeptide epitalon restores disturbed neuroendocrine regulation in senescent monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. khavinson.info [khavinson.info]

- 12. khavinson.info [khavinson.info]

- 13. mdpi.com [mdpi.com]

- 14. Pineal peptides restore the age-related disturbances in hormonal functions of the pineal gland and the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. consensus.app [consensus.app]

- 17. researchgate.net [researchgate.net]

- 18. droracle.ai [droracle.ai]

- 19. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 20. biovis.net [biovis.net]

- 21. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 22. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 23. devtoolsdaily.com [devtoolsdaily.com]

- 24. sketchviz.com [sketchviz.com]

- 25. peptidesociety.org [peptidesociety.org]

- 26. khavinson.info [khavinson.info]

- 27. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. medium.com [medium.com]

- 29. alzdiscovery.org [alzdiscovery.org]

- 30. DOT Language | Graphviz [graphviz.org]

- 31. medium.com [medium.com]

- 32. The Development of Circadian Rhythms: From Animals To Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 33. graphviz.org [graphviz.org]

- 34. Melatonin and pineal gland peptides are able to correct the impairment of reproductive cycles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Quantitative Peptidomics for Discovery of Circadian-Related Peptides from the Rat Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. Neuroendocrinology of stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Effect of peptide preparation epithalamin on circadian rhythm of epiphyseal melatonin-producing function in elderly people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. nel.edu [nel.edu]

- 40. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Antioxidant Potential of Epitalon Acetate: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of aging research and drug development, the synthetic tetrapeptide Epitalon acetate (B1210297) has emerged as a compelling agent with significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of Epitalon acetate, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental applications. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of Epitalon acetate's role in mitigating oxidative stress.

Introduction to Epitalon Acetate

Epitalon (Ala-Glu-Asp-Gly) is a synthetic peptide that mimics the naturally occurring polypeptide Epithalamin, which is extracted from the pineal gland.[1][2] Its primary biological activities are associated with the regulation of circadian rhythms and anti-aging processes.[3][4] A significant body of preclinical research has demonstrated Epitalon's ability to modulate cellular longevity, in part through its potent antioxidant effects.[1][5][6] This guide focuses specifically on the antioxidant properties of Epitalon acetate, exploring its mechanisms of action and the experimental evidence supporting its efficacy.

Mechanisms of Antioxidant Action

Epitalon acetate exerts its antioxidant effects through a multi-faceted approach, primarily by enhancing the body's endogenous antioxidant defense systems and directly scavenging harmful free radicals.

2.1. Upregulation of Endogenous Antioxidant Enzymes:

Epitalon has been shown to stimulate the expression and activity of key antioxidant enzymes.[1][7][8] This includes:

-

Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][9]

-

Catalase (CAT): This enzyme facilitates the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing its potential to generate more reactive hydroxyl radicals.[7]

-

Glutathione (B108866) Peroxidase (GPx): GPx enzymes are crucial for reducing hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a reducing substrate.[1][10]

The upregulation of these enzymes is, at least in part, mediated by the Keap1-Nrf2 signaling pathway , a master regulator of cellular redox homeostasis.[7][11] Under conditions of oxidative stress, Epitalon is suggested to promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes like SOD, CAT, and GPx, thereby initiating their transcription.[12][13][14]

2.2. Reduction of Oxidative Stress Markers:

Consistent with its ability to boost antioxidant enzyme activity, Epitalon treatment has been demonstrated to significantly reduce markers of oxidative damage, including:

-

Reactive Oxygen Species (ROS): These are highly reactive molecules and free radicals derived from molecular oxygen that can damage DNA, proteins, and lipids.[8][9][15]

-

Lipid Peroxidation (LPO) Products: Oxidative degradation of lipids, which can lead to cell membrane damage. Malondialdehyde (MDA) is a commonly measured byproduct of lipid peroxidation.[9][16]

2.3. Interaction with Melatonin (B1676174) Synthesis:

Epitalon is also known to stimulate the pineal gland's production of melatonin, a hormone with well-documented antioxidant properties.[3][5][6] Melatonin can directly scavenge free radicals and also stimulate the expression of antioxidant enzymes.[5] This interaction with the melatonin pathway likely contributes to the overall antioxidant capacity of Epitalon.[1]

Quantitative Data on Antioxidant Effects

The following tables summarize the quantitative effects of Epitalon acetate on various antioxidant parameters as reported in preclinical studies.

Table 1: Effect of Epitalon Acetate on Reactive Oxygen Species (ROS)

| Cell/Tissue Type | Epitalon Concentration | Duration of Treatment | Observed Effect on ROS | Reference |

| Mouse Oocytes | 0.1 mM | 24 hours | Significantly decreased intracellular ROS levels. | [9][15][17] |

| Mouse Oocytes | 0.05 mM and 0.1 mM | 24 hours | Markedly reduced ROS levels. | [18] |

| High-Glucose Injured ARPE-19 cells | 40 and 60 ng/mL | Not Specified | Reduced H₂O₂ generation. | [19] |

Table 2: Effect of Epitalon Acetate on Antioxidant Enzymes

| Enzyme | Cell/Tissue Type | Epitalon Concentration/Dose | Duration of Treatment | Observed Effect | Reference |

| Superoxide Dismutase (SOD) | Older Monkeys | Not Specified | Not Specified | Increased SOD activity. | [9] |

| SOD, GPx, GST | Aging Rats | Not Specified | Not Specified | Increased activities of these enzymes. | [20] |

| SOD-1, NQO1, Catalase | Human Cells | Not Specified | Not Specified | Increased gene expression. | [11] |

| SOD2, CAT, HMOX1 | High-Glucose Injured ARPE-19 cells | 40 and 60 ng/mL | Not Specified | Attenuated the decrease in gene expression. | [19] |

Table 3: Effect of Epitalon Acetate on Lipid Peroxidation (LPO)

| Organism/Tissue | Epitalon Concentration/Dose | Duration of Treatment | Observed Effect on LPO | Reference |

| Older Monkeys | Not Specified | Not Specified | Reduced the amount of LPO products. | [9] |

| Aged D. melanogaster | 0.00001% w/w (dietary) | Not Specified | Reduced levels of lipid peroxidation products. | [16] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the investigation of Epitalon acetate's antioxidant properties.

4.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Cells of interest (e.g., cultured fibroblasts, oocytes)

-

Epitalon acetate solution at desired concentrations

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Serum-free cell culture medium

-

Fluorescence microplate reader or fluorescence microscope (Excitation/Emission: ~485 nm/~535 nm)

-

Positive control (e.g., Tert-Butyl hydroperoxide - TBHP)

Procedure:

-

Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black plate for microplate reader) and allow them to adhere overnight.

-

Treatment: Remove the culture medium and treat the cells with various concentrations of Epitalon acetate in serum-free medium for the desired duration (e.g., 24 hours). Include untreated control and positive control (TBHP-treated) wells.

-

Probe Loading: After treatment, remove the medium and wash the cells gently with PBS.

-

Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells three times with PBS to remove any extracellular probe.

-

Measurement: Add PBS or serum-free medium to each well. Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.

-

Data Analysis: Subtract the background fluorescence from all readings. Express the results as a percentage of the control or relative fluorescence units.

4.2. Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide anions.

Materials:

-

Cell or tissue lysate

-

WST-1 solution

-

Enzyme working solution (containing xanthine (B1682287) oxidase)

-

Assay buffer

-

Dilution buffer

-

Microplate reader (450 nm)

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank 1: Water, WST Working Solution, Enzyme Working Solution

-

Blank 2: Sample, WST Working Solution, Dilution Buffer

-

Blank 3: Water, WST Working Solution, Dilution Buffer

-

Sample: Sample, WST Working Solution, Enzyme Working Solution

-

-

Reaction Incubation: Mix the contents of the wells thoroughly and incubate the plate at 37°C for 20 minutes.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the SOD activity (inhibition rate %) using the following formula: SOD Activity = [ (A_blank1 - A_blank3) - (A_sample - A_blank2) ] / (A_blank1 - A_blank3) * 100

4.3. Catalase (CAT) Activity Assay

This spectrophotometric protocol measures the decomposition of hydrogen peroxide (H₂O₂).

Materials:

-

Cell or tissue lysate

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in phosphate buffer on ice. Centrifuge to clear the lysate.

-

Reaction Mixture: In a quartz cuvette, add phosphate buffer and the sample lysate.

-

Reaction Initiation: Add the H₂O₂ solution to the cuvette to start the reaction.

-

Measurement: Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) at 25°C. The rate of decrease in absorbance is proportional to the catalase activity.

-

Data Analysis: Calculate the catalase activity based on the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

4.4. Glutathione Peroxidase (GPx) Activity Assay

This assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.

Materials:

-

Cell or tissue lysate

-

NADPH solution

-

Glutathione Reductase (GR) solution

-

Reduced Glutathione (GSH) solution

-

Substrate (e.g., Cumene Hydroperoxide or tert-butyl hydroperoxide)

-

Assay buffer

-

Microplate reader (340 nm)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer on ice. Centrifuge and collect the supernatant.

-

Reaction Cocktail: Prepare a reaction cocktail containing assay buffer, NADPH, GR, and GSH.

-

Assay: In a 96-well plate, add the sample to the designated wells.

-

Add the reaction cocktail to all wells.

-

Reaction Initiation: Initiate the reaction by adding the substrate (e.g., Cumene Hydroperoxide).

-

Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every minute for 5 minutes).

-

Data Analysis: Calculate the rate of decrease in absorbance (ΔA/min). The GPx activity is proportional to this rate. One unit of GPx is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

4.5. Lipid Peroxidation (LPO) Assay (TBARS Method)

This assay measures thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

-

Plasma, serum, or tissue homogenate

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

MDA standard solution

-

Spectrophotometer or microplate reader (532 nm)

Procedure:

-

Sample Preparation: For tissue samples, homogenize in a suitable buffer (e.g., RIPA buffer) and centrifuge.

-

Protein Precipitation: Add ice-cold TCA to the sample to precipitate proteins. Incubate on ice for 15 minutes.

-

Centrifuge at a low speed (e.g., 2200 x g) for 15 minutes at 4°C.

-

Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes. A pink-colored product will form.

-

Cooling: Cool the samples on ice.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Data Analysis: Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Visualizations: Signaling Pathways and Experimental Workflows

5.1. Signaling Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 4. raybiotech.com [raybiotech.com]

- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nwlifescience.com [nwlifescience.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epitalon protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.8. Measurement of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. sciencellonline.com [sciencellonline.com]

Epitalon Acetate and Its Impact on Gene Expression in Somatic Cells: A Technical Guide

Abstract

Epitalon (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed from the bovine pineal gland extract, Epithalamin.[1][2][3] Extensive research, primarily from preclinical studies, has positioned Epitalon as a significant modulator of fundamental cellular processes, largely through its influence on gene expression.[1][4][5] This technical guide provides an in-depth analysis of the mechanisms through which Epitalon acetate (B1210297) impacts gene expression in somatic cells, focusing on telomerase activation, epigenetic regulation, and the modulation of key genetic markers associated with aging, neurogenesis, and antioxidant defense. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.

Core Mechanism: Telomerase Activation and Telomere Elongation

One of the most profound effects of Epitalon is its ability to reactivate the enzyme telomerase in somatic cells, which are typically telomerase-negative.[6][7] This reactivation leads to the lengthening of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division, thereby overcoming the Hayflick limit of cellular senescence.[4][8]

Quantitative Data on Telomerase Activation and Telomere Elongation

The following table summarizes the key quantitative findings related to Epitalon's effect on telomerase and telomeres.

| Metric | Cell Type | Result | Source |

| Telomere Length | Human Fetal Fibroblasts | ▲ 33.3% average increase | [4][8][9] |

| hTERT mRNA Expression | Normal Human Epithelial & Fibroblast Cells | ▲ Significant upregulation (dose-dependent) | [10][11] |

| Telomerase Activity | Normal Human Epithelial & Fibroblast Cells | ▲ Significant increase | [10][11] |

| Telomere Length | 21NT & BT474 Breast Cancer Cells | ▲ Significant increase (via ALT pathway) | [10][11] |

Experimental Protocol: Telomerase Activity Assessment in Human Fibroblasts

This protocol is based on studies investigating the effect of Epitalon on human somatic cells.[8][12]

-

Cell Culture: Primary cultures of human fetal lung fibroblasts (e.g., line 602/17) are maintained in standard culture conditions. For the experiment, cells at a specific passage number (e.g., passage 27) are used to ensure they are in a state of replicative senescence.[8]

-

Treatment: Fibroblasts are treated with Epitalon at a concentration of 0.05 µg/ml for a duration of 4 days .[8] A control group of untreated cells is maintained in parallel.

-

Telomerase Activity Assay: The Telomeric Repeat Amplification Protocol (TRAP) assay is employed to measure telomerase activity.[4][12] This involves protein extraction from treated and control cells, followed by PCR amplification of telomeric repeats. The results are typically visualized using electrophoresis on a polyacrylamide gel.[7]

-

Telomere Length Analysis: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the average telomere length. A single-copy gene (e.g., 36B4) serves as a genomic DNA control for copy number determination.[10] The relative telomere length is calculated based on the generated Ct values from the qPCR.

Visualization: Experimental Workflow for Telomerase Assessment

Epigenetic Regulation of Gene Expression

Epitalon's influence extends to the epigenetic level, where it can modulate chromatin structure to alter gene transcription.[4] Molecular modeling and experimental data suggest that Epitalon can bind to linker histones, potentially making promoter regions of specific genes more accessible to transcription factors.[4][13] This mechanism is particularly relevant to its observed effects on neurogenesis.

Quantitative Data on Neurogenic Gene Expression

Epitalon has been shown to stimulate the differentiation of mesenchymal stem cells into a neuronal lineage.[13]

| Gene Marker | Cell Type | Result (mRNA Expression) | Source |

| Nestin | Human Gingival Mesenchymal Stem Cells (hGMSCs) | ▲ 1.6 to 1.8-fold increase | [13][14] |

| GAP43 (Growth Associated Protein 43) | Human Gingival Mesenchymal Stem Cells (hGMSCs) | ▲ 1.6 to 1.8-fold increase | [13][14] |

| β-Tubulin III | Human Gingival Mesenchymal Stem Cells (hGMSCs) | ▲ 1.6 to 1.8-fold increase | [13][14] |

| Doublecortin | Human Gingival Mesenchymal Stem Cells (hGMSCs) | ▲ 1.6 to 1.8-fold increase | [13][14] |

Experimental Protocol: Neurogenic Differentiation in Stem Cells

This protocol is derived from a study on human gingival mesenchymal stem cells (hGMSCs).[13]

-

Cell Culture: hGMSCs are cultured in a standard growth medium.

-

Treatment: Cells are treated with Epitalon at a concentration of 0.01 µg/mL for 1 week .[13]

-

Gene Expression Analysis (RT-PCR):

-

Total RNA is extracted from both treated and untreated hGMSCs.

-

Reverse transcription is performed to synthesize cDNA.

-

Real-time PCR (RT-PCR) is conducted using primers specific for Nestin, GAP43, β-Tubulin III, and Doublecortin. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Relative gene expression is calculated using the delta-delta Ct method.

-

-

Protein Synthesis Analysis (Immunofluorescence):

-

Treated and control cells are fixed and permeabilized.

-

Cells are incubated with primary antibodies specific to the neurogenic marker proteins.

-

Following incubation with fluorescently labeled secondary antibodies, the cells are observed using confocal microscopy to visualize and quantify the upregulation of protein synthesis.[13]

-

Visualization: Proposed Epigenetic Signaling Pathway

Modulation of Antioxidant and Senescence Genes

Epitalon enhances the intrinsic antioxidant defenses of somatic cells by upregulating the expression of key antioxidant enzymes.[4] It is suggested that this may occur through the Keap1/Nrf2 pathway.[9] Concurrently, it has been shown to reduce the expression of genes that are markers of cellular senescence.

Quantitative Data on Antioxidant and Senescence Gene Expression

| Gene Marker | Cell Type | Result (mRNA Expression) | Source |

| Superoxide dismutase (SOD-1) | Human Cells | ▲ Expression increased | [4][9] |

| Catalase | Human Cells | ▲ Expression increased | [4][9] |

| NAD(P)H quinone dehydrogenase 1 (NQO1) | Human Cells | ▲ Expression increased | [4][9] |

| p16 (Senescence Marker) | Periodontal Ligament Stem Cells | ▼ 1.56-fold decrease | [9] |

| p21 (Senescence Marker) | Periodontal Ligament Stem Cells | ▼ 2.22-fold decrease | [9] |

| p16 (Senescence Marker) | Gingival Mesenchymal Stem Cells | ▼ 1.92-fold decrease | [9] |

| p21 (Senescence Marker) | Gingival Mesenchymal Stem Cells | ▼ 2.44-fold decrease | [9] |

Visualization: Nrf2 Antioxidant Response Pathway

Broad-Spectrum Impact on Gene Expression

Beyond specific pathways, studies on animal models indicate that Epitalon has a wide-ranging effect on the transcriptome. An in vivo study investigating the peptide's effect on heart tissue demonstrated its capacity to both activate and inhibit a significant number of genes.

Quantitative Data on Global Gene Expression in Heart Tissue

| Organism | Tissue | Activated Genes | Inhibited Genes | Max Upregulation | Max Downregulation | Source |

| Mouse | Heart | 194 | 48 | ▲ 6.61-fold | ▼ 2.71-fold | [2][9] |

This broad activity underscores Epitalon's role as a systemic regulator, with effects likely connected to nucleic acid transport, cell cycle regulation, and apoptosis.[2]

Conclusion and Future Directions

Epitalon acetate demonstrates a multi-faceted capacity to modulate gene expression in somatic cells. Its primary and most-studied mechanism involves the reactivation of telomerase, leading to telomere elongation and an extension of cellular lifespan.[6][7][8] Furthermore, its ability to epigenetically influence the transcription of genes involved in neurogenesis, antioxidant defense, and cellular senescence highlights its potential as a geroprotective and regenerative agent.[4][9][13] The quantitative data, though originating from preclinical studies, consistently points towards a significant and beneficial regulation of key genetic pathways.

For drug development professionals, these findings present Epitalon as a compelling candidate for therapies targeting age-related decline and degenerative conditions. Future research should focus on large-scale clinical trials to validate these preclinical outcomes in humans, further elucidate the precise receptor interactions, and optimize delivery methods and dosing protocols for therapeutic use.[4]

References

- 1. peptideslabuk.com [peptideslabuk.com]

- 2. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties | MDPI [mdpi.com]

- 3. swolverine.com [swolverine.com]

- 4. gethealthspan.com [gethealthspan.com]

- 5. idiva.com [idiva.com]

- 6. Epithalon peptide induces telomerase activity and telomere elongation in human somatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptidesciences.com [peptidesciences.com]

- 8. karger.com [karger.com]

- 9. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. AEDG Peptide (Epitalon) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epithalon’s Intriguing Potential: A Tetrapeptide Poised to Shape Research Frontiers - Caribbean News Global [caribbeannewsglobal.com]

Epitalon Acetate: A Technical Guide to its Role in Cellular Senescence and Aging

Abstract: This technical guide provides an in-depth examination of Epitalon acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), and its role in the fundamental processes of cellular senescence and aging. It is designed for researchers, scientists, and professionals in the field of drug development. This document consolidates current scientific literature on the mechanisms of action of Epitalon acetate, presenting quantitative data from key studies in structured tables, detailing experimental protocols for replication, and illustrating critical signaling pathways and workflows through standardized diagrams. The primary focus is on the peptide's interaction with telomerase, its influence on the neuroendocrine system via the pineal gland, its antioxidant properties, and its epigenetic modulations that collectively contribute to its geroprotective effects.

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and a contributor to a host of age-related pathologies. The progressive shortening of telomeres, the protective caps (B75204) at the ends of chromosomes, is a primary driver of replicative senescence. Epitalon acetate, a synthetic peptide, has emerged as a significant subject of research for its potential to counteract these aging processes at a cellular level.[1][2] Originally developed based on the pineal gland peptide extract, Epithalamin, Epitalon has been extensively studied for its geroprotective and neuroendocrine effects.[3][4] This guide synthesizes the technical details of its mechanism of action, experimental validation, and the quantitative outcomes of its administration in various models.

Mechanism of Action

Epitalon acetate exerts its anti-aging effects through a multi-faceted approach, targeting key pathways involved in cellular longevity and function.

Telomerase Activation and Telomere Elongation

The cornerstone of Epitalon's anti-senescence activity lies in its ability to activate the enzyme telomerase.[5][6] In most somatic cells, telomerase expression is repressed, leading to telomere shortening with each cell division. Epitalon has been shown to induce the expression of the catalytic subunit of telomerase (hTERT), leading to the lengthening of telomeres and thereby extending the replicative lifespan of cells.[1][6] This reactivation of telomerase helps to delay the onset of replicative senescence.[5]

Regulation of the Pineal Gland and Neuroendocrine Function

Epitalon was developed from a pineal gland extract and has been shown to regulate the function of this master endocrine gland.[4][7] It has been observed to normalize melatonin (B1676174) synthesis in aged models, which is crucial for the regulation of circadian rhythms.[4][8] The pineal gland's influence extends to the hypothalamic-pituitary-adrenal (HPA) axis, and by restoring pineal function, Epitalon may help stabilize broader hormonal cycles.[4]

Antioxidant Properties

The peptide enhances the body's endogenous antioxidant defense system.[9][10] Rather than acting as a direct scavenger of reactive oxygen species (ROS), Epitalon stimulates the expression of key antioxidant enzymes such as Superoxide Dismutase (SOD).[9][10][11] This upregulation of the cellular antioxidant machinery helps to mitigate oxidative stress, a major contributor to cellular damage and aging.

Epigenetic Regulation

Emerging research suggests that Epitalon can epigenetically regulate gene expression.[7] It is believed to interact with DNA and histone proteins, potentially altering chromatin structure to make genes associated with youthful function more accessible for transcription.[7][8] This includes the potential to modulate the expression of genes involved in neurogenesis and cellular differentiation.[7]

Quantitative Data on the Effects of Epitalon Acetate

The following tables summarize the quantitative findings from key in vitro and in vivo studies on Epitalon acetate.

| Parameter | Experimental Model | Treatment Details | Observed Effect | Reference |

| Telomerase Activity | Human Fetal Fibroblasts | Not specified | 2.4-fold increase | [2] |

| Telomere Length | Human Fetal Fibroblasts | Not specified | Increased by an average of 33.3% | [12] |

| Telomere Length | Human Lymphocytes (from donors aged 25-88) | PHA-stimulated | Increased by an average of 33.3% | [8] |

| Telomere Length | 21NT Breast Cancer Cells | 0.5 and 1 µg/ml for 4 days | Significant extension from 2.4 kb to 4 kb | [1] |

| Telomere Length | BT474 Breast Cancer Cells | 0.2 µg/ml for 4 days | Maximum extension to 8 kb | [1] |

| Lifespan (Maximum) | Female Swiss-derived SHR mice | 1.0 µ g/mouse , 5 consecutive days/month | Increased by 12.3% | [13][14] |

| Lifespan (last 10% of survivors) | Female Swiss-derived SHR mice | 1.0 µ g/mouse , 5 consecutive days/month | Increased by 13.3% | [13][14] |

| Chromosome Aberrations | Female Swiss-derived SHR mice | 1.0 µ g/mouse , 5 consecutive days/month | Decreased by 17.1% | [13][14] |

| Spontaneous Tumor Incidence (Leukemia) | Female Swiss-derived SHR mice | 1.0 µ g/mouse , 5 consecutive days/month | 6.0-fold inhibition | [13][14] |

| Oocyte Fragmentation | Mouse Oocytes (in vitro aging) | 0.1 mM for 24 hours | Reduced from 13% to 5.8% | [11] |

| Neurogenic Gene Expression (Nestin, GAP43, β-Tubulin III, Doublecortin) | Human Gingival Mesenchymal Stem Cells | Not specified | 1.6 to 1.8-fold increase in mRNA expression | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Epitalon acetate.

Cell Culture and Treatment

-

Cell Lines: Human fetal lung fibroblasts (e.g., 602/17), human lymphocytes, HeLa cells, 21NT and BT474 breast cancer cells, and human gingival mesenchymal stem cells are commonly used.[1][3][7]

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[15]

-

Epitalon Preparation and Administration: Lyophilized Epitalon acetate is reconstituted in sterile, bacteriostatic water to a desired stock concentration (e.g., 2.5 mg/ml).[15] The stock solution is then diluted in the culture medium to achieve the final experimental concentrations (e.g., 0.1 µg/ml to 10 ng/mL).[1][5] Treatment duration varies from a few days to several weeks depending on the experimental endpoint.[1][15]

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a PCR-based method to detect and quantify telomerase activity.[3][6]

-

Protein Extraction:

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Lyse cells for 30 minutes in a cold CHAPS lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.5% CHAPS, 10% glycerol, 5 mM β-mercaptoethanol, 0.1 mM AEBSF).[12]

-

Centrifuge the lysate at 12,000 x g for 20-30 minutes at 4°C.[12]

-

Collect the supernatant containing the protein extract.

-

-

Telomerase Extension Reaction:

-

PCR Amplification:

-

Detection:

-

Separate the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic ladder of 6-bp repeats under UV light. The intensity of the ladder corresponds to the telomerase activity.[12]

-

Telomere Length Measurement (Quantitative PCR - qPCR)

-

DNA Extraction: Isolate genomic DNA from treated and control cells using a standard DNA purification kit.[15]

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for telomeric repeats (Telo F and Telo R), and primers for a single-copy reference gene (e.g., 36B4).[1]

-

Run the qPCR reaction with appropriate cycling conditions.

-

-

Data Analysis: Calculate the relative telomere length by comparing the amplification of the telomere-specific primers to the reference gene primers.[1]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This histochemical assay identifies senescent cells based on the expression of a β-galactosidase active at pH 6.0.[16][17]

-

Cell Fixation:

-

Wash cells in PBS.

-

Fix the cells with a 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) solution for 5-15 minutes at room temperature.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Incubate the cells overnight at 37°C (without a CO2 supply) in a staining solution containing: 1 mg/ml of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

-

Visualization:

-

Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and processes are provided below using the DOT language for Graphviz.

Caption: Epitalon's pathway to delaying cellular senescence.

Caption: Workflow for the TRAP assay.

Caption: Epitalon's regulation of the pineal gland.

Conclusion

Epitalon acetate demonstrates significant potential as a geroprotective agent by targeting fundamental mechanisms of cellular aging. Its ability to activate telomerase, regulate neuroendocrine function, enhance antioxidant defenses, and potentially modulate gene expression provides a multi-pronged approach to combating cellular senescence. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. While the existing body of research is promising, further large-scale clinical trials are necessary to fully elucidate the therapeutic potential and long-term safety of Epitalon acetate in humans. The continued investigation into this and similar peptides is crucial for advancing the field of anti-aging medicine.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Epitalon Peptide: Unlocking Longevity Potential | Social Life Magazine [sociallifemagazine.com]

- 3. mdpi.com [mdpi.com]

- 4. polarispeptides.com [polarispeptides.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. gethealthspan.com [gethealthspan.com]

- 9. peptideslabuk.com [peptideslabuk.com]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. antiagingatlanta.com [antiagingatlanta.com]

- 13. [PDF] Effect of Epitalon on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice | Semantic Scholar [semanticscholar.org]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Pathways Influenced by Epitalon Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide composed of the amino acids Alanine, Glutamic Acid, Aspartic Acid, and Glycine.[1] It was developed as a synthetic analog of Epithalamin, a polypeptide extract from the bovine pineal gland.[2][3] Extensive research, primarily conducted at the St. Petersburg Institute of Bioregulation and Gerontology, has identified Epitalon as a potent geroprotector with regulatory effects on the neuroendocrine, immune, and antioxidant systems.[3][4] This guide provides an in-depth analysis of the core molecular pathways modulated by Epitalon, focusing on telomerase activation, neuroendocrine regulation, gene expression, and antioxidant defense mechanisms. It aims to serve as a technical resource, summarizing quantitative data and detailing experimental methodologies for professionals in the field of aging research and drug development.

Core Molecular Mechanisms

Epitalon exerts its biological effects through a multi-pathway approach, influencing several of the key hallmarks of aging.[5] Its primary mechanisms of action include the reactivation of telomerase, restoration of neuroendocrine and circadian rhythms, epigenetic remodeling of chromatin, and enhancement of endogenous antioxidant systems.[5][6]

Telomerase Activation and Telomere Maintenance

One of the most significant and widely studied effects of Epitalon is its ability to activate the enzyme telomerase, which is responsible for maintaining the length of telomeres.[2][7] Telomeres are protective nucleoprotein caps (B75204) at the ends of chromosomes that shorten with each cell division, acting as a molecular clock for cellular aging.[7][8]

Signaling Pathway: Epitalon's mechanism for telomerase activation involves epigenetic modulation.[5] It has been shown to penetrate the cell nucleus and bind to specific DNA promoter regions, which may loosen the chromatin structure and make the gene for the catalytic subunit of telomerase (hTERT) more accessible for transcription.[5] This leads to increased hTERT mRNA expression and subsequent upregulation of telomerase enzyme activity. The restoration of telomerase activity allows for the addition of nucleotide repeats to the ends of chromosomes, thereby elongating telomeres, extending the replicative lifespan of cells, and delaying the onset of cellular senescence.[5][9][10]

In normal somatic cells, this pathway is the primary mechanism for telomere extension.[11] However, in cancer cells, Epitalon has also been observed to activate the Alternative Lengthening of Telomeres (ALT) pathway, a telomerase-independent mechanism.[11][10]

Diagram of Telomerase Activation Pathway:

Caption: Epigenetic activation of telomerase by Epitalon.

Neuroendocrine and Circadian Regulation

Epitalon plays a crucial role in modulating the neuroendocrine system, primarily through its interaction with the pineal gland.[1][12] The pineal gland is central to regulating circadian rhythms via the synthesis and secretion of melatonin (B1676174).[12]

Signaling Pathway: Epitalon has been shown to restore the natural rhythm of melatonin production, which often declines with age.[12][13] It achieves this by modulating the expression of key enzymes in the melatonin synthesis pathway within pinealocytes.[4][12] Specifically, it upregulates the expression of arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin synthesis, and the phosphorylated cAMP response element-binding protein (pCREB).[4][5] By restoring melatonin secretion patterns to more youthful levels, Epitalon helps to normalize the sleep-wake cycle and stabilize other hormonal rhythms, such as cortisol, that are governed by the hypothalamic-pituitary-adrenal (HPA) axis.[12][14][15]

Diagram of Neuroendocrine Regulation:

Caption: Epitalon's regulation of melatonin synthesis and circadian rhythm.

Regulation of Gene Expression

Beyond its specific effects on the hTERT gene, Epitalon acts as a broader modulator of gene expression.[5] It can influence the transcription of genes involved in neurogenesis, immune response, and antioxidant defense.[5][16][17]

Mechanism: Molecular modeling suggests that Epitalon can bind to histone proteins (specifically H1/3 and H1/6), which are critical for packaging DNA into chromatin.[16] This interaction may alter chromatin conformation, making certain gene promoter regions more accessible to transcription factors.[5][16] This epigenetic mechanism is thought to underlie its ability to stimulate the expression of various proteins.[16] For instance, in human stem cells, Epitalon has been shown to increase the transcription of genes associated with neuronal differentiation, such as Nestin, GAP43, β-Tubulin III, and Doublecortin.[16][18] It also elevates the mRNA levels of Interleukin-2 (IL-2) in splenocytes, indicating an immunomodulatory role.[4][15]

Antioxidant Defense Pathways

Epitalon enhances the body's intrinsic antioxidant defenses, protecting cells from damage caused by reactive oxygen species (ROS).[5][19]

Mechanism: Epitalon has been shown to boost the expression and activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[5] This effect may be mediated through the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.[5] By strengthening these endogenous antioxidant systems, Epitalon reduces markers of oxidative damage, such as 8-hydroxydeoxyguanosine (8-OHdG), and helps preserve mitochondrial integrity.[5][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from various experimental studies on Epitalon.

Table 1: Effects on Telomere Length and Telomerase Activity

| Cell Type | Epitalon Conc. | Treatment Duration | Key Finding | Reference |

|---|---|---|---|---|

| Human Fetal Fibroblasts | - | - | Extended replicative lifespan beyond the Hayflick limit. | [5] |

| Human Lymphocytes | - | - | Telomere elongation observed (average of 33.3%). | [4] |

| 21NT Breast Cancer Cells | 0.2 - 1 µg/ml | 4 days | Dose-dependent increase in telomere length. | [11] |

| BT474 Breast Cancer Cells | 0.2 µg/ml | 4 days | Maximum telomere length reached (8 kb). | [11] |

| Normal Fibroblast/Epithelial Cells | 1 µg/ml | 3 weeks | Upregulation of hTERT mRNA and telomerase activity. |[10] |

Table 2: Effects on Neuroendocrine and Antioxidant Systems

| Model System | Epitalon Dose | Key Finding | Reference |

|---|---|---|---|

| Human Trial (75 women) | 0.5 mg/day | 160% increase in melatonin synthesis compared to placebo. | [21] |

| Aged Macaques | - | Normalized nighttime melatonin and cortisol rhythms. | [3] |

| Mouse Oocytes | 0.1 mM | Significantly decreased ROS levels and oocyte fragmentation. | [20] |

| Male Rats | - | Stimulated expression of SOD and other antioxidant enzymes. |[20] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Culture and Epitalon Treatment

-

Cell Lines: Studies have utilized various cell lines, including normal human fibroblasts (e.g., 602/17), normal epithelial and fibroblast cells, and cancer cell lines such as HeLa, 21NT, and BT474.[4][11]

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Epitalon Administration: Epitalon is dissolved in a suitable solvent (e.g., cell culture medium) and added to the cells at concentrations ranging from 0.1 to 1 µg/ml.[11] Treatment duration varies from days (for cancer cell lines) to several weeks (for normal cells).[11][10]

Telomere Length and Telomerase Activity Assays

-

Telomere Length Measurement (qPCR): Genomic DNA is extracted from treated and control cells. Telomere length is measured relative to a single-copy gene (e.g., 36B4) using quantitative real-time PCR (qPCR). The ratio of the telomere repeat copy number to the single-copy gene copy number (T/S ratio) is calculated to determine relative telomere length.[11]

-

hTERT mRNA Expression (RT-qPCR): Total RNA is extracted and reverse-transcribed into cDNA. The expression level of hTERT mRNA is quantified using qPCR, with a housekeeping gene (e.g., Beta-2 microglobulin) used for normalization.[9][16]

-

Telomerase Activity Assay (TRAP): The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method. Cell extracts are incubated with a substrate oligonucleotide. If telomerase is active, it adds telomeric repeats to the substrate. These extended products are then amplified by PCR and visualized by gel electrophoresis.[4]

Diagram of a General Experimental Workflow:

Caption: General workflow for in vitro analysis of Epitalon's effects.

Immunofluorescence Analysis

-

Purpose: Used to visualize and quantify cellular markers, such as proteins involved in the ALT pathway (PML bodies) or neuronal differentiation.[11][16]

-

Protocol:

-

Cells are cultured on coverslips and treated with Epitalon.

-

Cells are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked (e.g., with bovine serum albumin).

-

Cells are incubated with primary antibodies specific to the target protein.

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained (e.g., with DAPI).

-

Coverslips are mounted on slides and observed using a confocal microscope.[16]

-

Conclusion

Epitalon acetate (B1210297) is a multifaceted regulatory peptide that influences fundamental aging processes at the molecular level. Its ability to reactivate telomerase, normalize neuroendocrine function, modulate gene expression epigenetically, and bolster antioxidant defenses highlights its potential as a significant tool in aging research. The convergence of these pathways positions Epitalon as a compound capable of impacting multiple hallmarks of aging simultaneously. For drug development professionals, the well-documented mechanisms and quantifiable effects provide a solid foundation for further investigation into peptide-based therapeutics for age-related decline. Continued research is necessary to fully elucidate its receptor interactions and long-term safety profiles in clinical settings.

References

- 1. peptideslabuk.com [peptideslabuk.com]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. swolverine.com [swolverine.com]

- 4. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gethealthspan.com [gethealthspan.com]

- 6. swolverine.com [swolverine.com]

- 7. elementsarms.com [elementsarms.com]

- 8. biotechpeptides.com [biotechpeptides.com]

- 9. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. polarispeptides.com [polarispeptides.com]

- 13. synthagenlabs.com [synthagenlabs.com]

- 14. biotechpeptides.com [biotechpeptides.com]

- 15. researchgate.net [researchgate.net]

- 16. AEDG Peptide (Epitalon) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. peptideslabuk.com [peptideslabuk.com]

- 20. Epitalon protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. innerbody.com [innerbody.com]

Epitalon Acetate and the Pineal Gland: A Technical Overview of its Functional Influence

An In-depth Guide for Researchers and Drug Development Professionals

The synthetic tetrapeptide, Epitalon (B13367) acetate (B1210297), has garnered significant scientific interest for its potential to modulate the functions of the pineal gland, a key regulator of circadian rhythms and neuroendocrine balance. This technical guide synthesizes the current understanding of Epitalon's influence on pinealocyte activity, focusing on its impact on melatonin (B1676174) synthesis, the underlying signaling pathways, and its broader geroprotective effects linked to telomerase activity.

Modulation of Melatonin Synthesis

Epitalon has been demonstrated to restore and stimulate the production of melatonin, the primary hormone synthesized by the pineal gland. This effect is particularly pronounced in aging models where endogenous melatonin production is often diminished.

In Vivo Studies in Senescent Primates

Research involving senescent rhesus monkeys has provided significant insights into the restorative effects of Epitalon on neuroendocrine function. Administration of Epitalon to aged monkeys resulted in a notable stimulation of evening melatonin synthesis, contributing to the normalization of the circadian rhythm of cortisol secretion.[1][2][3][4]

Table 1: Effect of Epitalon on Melatonin and Cortisol Secretion in Senescent Monkeys

| Animal Group | Time of Day | Parameter | Control | Epitalon Treated | % Change |

| Young (6-8 years) | 9:00 PM | Melatonin (pg/mL) | ~55 | ~58 | ~+5% |

| 9:00 AM | Melatonin (pg/mL) | ~12 | ~10 | ~-17% | |

| 9:00 PM | Cortisol (µg/dL) | ~25 | ~23 | ~-8% | |

| 9:00 AM | Cortisol (µg/dL) | ~45 | ~42 | ~-7% | |

| Senescent (20-26 years) | 9:00 PM | Melatonin (pg/mL) | ~15 | ~48 | ~+220% |

| 9:00 AM | Melatonin (pg/mL) | ~8 | ~10 | ~+25% | |

| 9:00 PM | Cortisol (µg/dL) | ~35 | ~28 | ~-20% | |

| 9:00 AM | Cortisol (µg/dL) | ~40 | ~38 | ~-5% |

Note: Data are approximated from graphical representations in the cited literature.[4] A statistically significant difference was reported.[1][3]

Experimental Protocol: In Vivo Study in Macaca mulatta

-

Subjects: Young (6-8 years old) and senescent (20-26 years old) female Macaca mulatta monkeys.[4]

-

Drug Administration: The specific dosage and route of administration of Epitalon were not detailed in the available abstracts.

-

Sample Collection: Blood samples were collected to measure melatonin and cortisol levels.

-

Analytical Method: Immunoferment assay was utilized to determine the concentrations of melatonin and cortisol in the blood.[1][3]

In Vitro Studies in Pinealocyte Cultures

Studies on isolated rat pinealocyte cultures have elucidated the molecular mechanisms behind Epitalon's influence on melatonin synthesis. Epitalon has been shown to directly stimulate the synthesis of key molecules involved in the melatonin production pathway.[5][6]

Table 2: Influence of Epitalon on Melatonin Synthesis Markers in Rat Pinealocyte Culture

| Treatment Group | Measured Parameter | Result |

| Control | Melatonin Level | Baseline |

| Epitalon | Melatonin Level | Increased |

| Epitalon | AANAT Expression | Stimulated |

| Epitalon | pCREB Synthesis | Stimulated |

| Norepinephrine + Epitalon | AANAT Expression | Potentiated |

| Norepinephrine + Epitalon | pCREB Synthesis | Potentiated |

Data is qualitative as reported in the study abstract.[5]

Experimental Protocol: In Vitro Pinealocyte Culture

-

Cell Type: Pinealocytes obtained from rats.[5]

-

Culture Conditions: Specific culture media and conditions were not detailed in the available abstract.

-

Treatment: Pinealocyte cultures were treated with Epitalon and, in some conditions, co-treated with norepinephrine.[5]

-

Analysis: The levels of melatonin in the culture medium were measured. The synthesis of arylalkylamine-N-acetyltransferase (AANAT) and phosphorylated cAMP response element-binding protein (pCREB) were also assessed.[5]

Signaling Pathways and Molecular Mechanisms

Epitalon exerts its effects on the pineal gland through the modulation of specific signaling pathways that govern melatonin synthesis. The upregulation of AANAT, the rate-limiting enzyme in melatonin production, and the transcription factor pCREB are central to this mechanism.[5][6]

Caption: Signaling pathway of Epitalon's influence on melatonin synthesis.

Telomerase Activity and Geroprotective Effects

Beyond its direct effects on melatonin synthesis, Epitalon is recognized for its geroprotective properties, which are linked to its ability to activate the enzyme telomerase. Telomerase is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes, which shorten with each cell division.

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a standard method to measure telomerase activity.

-

Cell Lines: Human cell lines such as fetal fibroblasts or HeLa cells are commonly used.[7]

-